molecular formula C18H14FIN3O4+ B12345590 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione

Cat. No.: B12345590
M. Wt: 482.2 g/mol
InChI Key: DAEMUHIQSHRALP-UHFFFAOYSA-O
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Description

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoro-iodophenyl group, and a pyrido[2,3-d]pyrimidin-1-ium core. Its molecular formula is C25H21FIN3O6S, and it has a molecular weight of 637.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione involves multiple steps, starting from readily available raw materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
  • 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate-8

Uniqueness

What sets 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C18H14FIN3O4+

Molecular Weight

482.2 g/mol

IUPAC Name

3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione

InChI

InChI=1S/C18H13FIN3O4/c1-8-14(24)13-15(21(2)16(8)25)23(12-6-3-9(20)7-11(12)19)18(27)22(17(13)26)10-4-5-10/h3,6-7,10H,1,4-5H2,2H3/p+1

InChI Key

DAEMUHIQSHRALP-UHFFFAOYSA-O

Canonical SMILES

CN1C2=[N+](C(=O)N(C(=O)C2=C(C(=C)C1=O)O)C3CC3)C4=C(C=C(C=C4)I)F

Origin of Product

United States

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